1,1-Dichloro-7a-methyl-7-phenyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene
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Overview
Description
1,1-DICHLORO-7A-METHYL-7-PHENYL-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a chromene moiety
Preparation Methods
The synthesis of 1,1-DICHLORO-7A-METHYL-7-PHENYL-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE typically involves multiple steps, starting with the preparation of the chromene core. This can be achieved through a series of reactions including cyclization and chlorination. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to control the process.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-DICHLORO-7A-METHYL-7-PHENYL-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other cyclopropane-fused chromenes and related heterocyclic compounds. What sets 1,1-DICHLORO-7A-METHYL-7-PHENYL-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. Some similar compounds include:
- 1,1-DICHLORO-1A-PH-7-O-TOLYL-1,1A,7,7A-TETRAHYDRO-2-OXA-CYCLOPROPA[B]NAPHTHALENE
- 1,1-DICHLORO-1A,7A-DIMETHYL-7-PHENYL-1,1A,7,7A-TETRAHYDRO-2-OXA-CYCLOPROPA[B]NAPHTHALENE
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C21H16Cl2OS |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
1,1-dichloro-7a-methyl-7-phenyl-1a-thiophen-2-yl-7H-cyclopropa[b]chromene |
InChI |
InChI=1S/C21H16Cl2OS/c1-19-18(14-8-3-2-4-9-14)15-10-5-6-11-16(15)24-20(19,21(19,22)23)17-12-7-13-25-17/h2-13,18H,1H3 |
InChI Key |
UZBXZHWLMVYTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C3=CC=CC=C3OC1(C2(Cl)Cl)C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
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